![molecular formula C20H27NO2 B2918049 N-[2-(1-adamantyl)ethyl]-4-methoxybenzamide CAS No. 433321-07-4](/img/structure/B2918049.png)

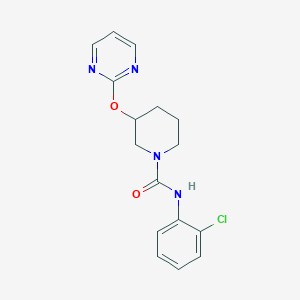

N-[2-(1-adamantyl)ethyl]-4-methoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

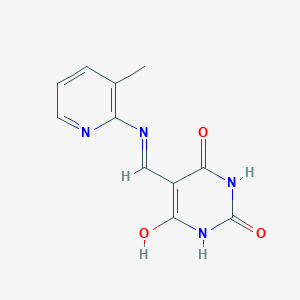

“N-[2-(1-adamantyl)ethyl]-4-methoxybenzamide” is a chemical compound that belongs to the class of adamantanes . Adamantanes are a fascinating class of polycyclic hydrocarbons that have unique physical and chemical properties . They are characterized by a high degree of symmetry and are nanoscale substructures of the sp3-hybridized diamond lattice .

Synthesis Analysis

The synthesis of adamantane derivatives is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . The synthesis of “N-[2-(1-adamantyl)ethyl]-4-methoxybenzamide” could potentially involve similar methods .

Molecular Structure Analysis

The molecular structure of “N-[2-(1-adamantyl)ethyl]-4-methoxybenzamide” is characterized by the presence of an adamantyl group, which is a three-dimensional, cage-like structure derived from adamantane . This structure contributes to the unique physical and chemical properties of the compound .

Chemical Reactions Analysis

Adamantane derivatives, including “N-[2-(1-adamantyl)ethyl]-4-methoxybenzamide”, exhibit high reactivity, offering extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives . The chemical reactions involving this compound could potentially involve carbocation or radical intermediates .

Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[2-(1-adamantyl)ethyl]-4-methoxybenzamide” are likely influenced by its adamantyl group. Adamantanes are known for their unique structural, biological, and stimulus-responsive properties .

Applications De Recherche Scientifique

Synthesis and Properties of N,N′-Disubstituted Ureas and Their Isosteric Analogs

This compound has been used in the synthesis of N,N′-Disubstituted Ureas and their isosteric analogs. The synthesis was achieved by reacting 2-(adamantan-2-yl)ethanamine with aromatic isocyanates and isothiocyanates . This method has been developed for the synthesis of N-[2-(adamantan-2-yl)ethyl]-N′-R-ureas and -thioureas in 36–87% yields .

Inhibitor of Soluble Epoxide Hydrolase (sEH)

The compound has been used in the development of new adamantane-containing sEH inhibitors. It was found that the introduction of a methylene or ethylene spacer between the adamantane and urea (thiourea) fragments significantly enhances the inhibitory activity of the resulting compounds against soluble epoxide hydrolase .

Improvement of Water Solubility

The compound has been used to improve the water solubility of adamantane-containing inhibitors. The introduction of a methylene or ethylene spacer between the adamantane and urea (thiourea) fragments significantly improves their solubility in water .

Anti-Dengue Virus Activity

The compound has been used in the synthesis of dual acting hybrids comprising structural features of known DENV inhibitors, amantadine and benzsulfonamide derivatives. Compound 3, N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide, showed significant anti-DENV serotype 2 activity .

Antimicrobial Activity

The compound has been used in the synthesis of antimicrobial agents. The synthesized compounds showed in vitro antimicrobial activity against Staphylococcus aureus, Bacillus subtilis, Micrococcus luteus, Escherichia coli, Pseudomonas aeruginosa, and the yeast-like pathogenic fungus Candida albicans .

Anti-Cancer Activity

The compound has been used in the synthesis of potential anti-cancer agents. The synthesized compounds showed effects on colony-formation and cell-cycle distribution in HepG2 cells .

Orientations Futures

The future directions for “N-[2-(1-adamantyl)ethyl]-4-methoxybenzamide” and other adamantane derivatives could involve further exploration of their synthesis, chemical transformations, and potential applications in various fields such as medicinal chemistry, catalyst development, and nanomaterials .

Mécanisme D'action

Target of Action

Adamantane derivatives are known for their extensive opportunities for utilization as starting materials for the synthesis of various functional adamantane derivatives .

Mode of Action

It’s known that adamantane derivatives have high reactivity, which allows them to be used as starting materials for the synthesis of various functional adamantane derivatives .

Biochemical Pathways

The chan–lam reaction conditions were optimized for the synthesis of n-aryl derivatives of adamantane-containing amines . This suggests that the compound may interact with biochemical pathways involving these amines.

Pharmacokinetics

The compound’s structure suggests that it may have unique pharmacokinetic properties due to the presence of the adamantane moiety .

Result of Action

Adamantane derivatives are known for their potential in the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

Action Environment

The chan–lam reaction conditions for the synthesis of n-aryl derivatives of adamantane-containing amines were optimized, suggesting that the compound’s action may be influenced by factors such as temperature and the presence of certain chemicals .

Propriétés

IUPAC Name |

N-[2-(1-adamantyl)ethyl]-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO2/c1-23-18-4-2-17(3-5-18)19(22)21-7-6-20-11-14-8-15(12-20)10-16(9-14)13-20/h2-5,14-16H,6-13H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PENVVKIKYKDUTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NCCC23CC4CC(C2)CC(C4)C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(1-adamantyl)ethyl]-4-methoxybenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-2-sulfonamide](/img/structure/B2917966.png)

![(E)-4-(Dimethylamino)-N-methyl-N-[3-(3-methyl-2-oxoquinoxalin-1-yl)propyl]but-2-enamide](/img/structure/B2917968.png)

![N-[5-(1,3-benzodioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl]-3-phenylpropanamide](/img/structure/B2917971.png)

![2-Chloro-N-[(2-oxo-1,3-oxazolidin-4-yl)methyl]propanamide](/img/structure/B2917979.png)

![7-[(2-Chlorophenyl)methoxy]-3-(2-methoxyphenoxy)chromen-4-one](/img/structure/B2917980.png)

![Ethyl 4-(2-(benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazine-1-carboxylate](/img/structure/B2917982.png)

![(2Z)-2-[(4-carbamoylphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2917983.png)

![(Z)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2917988.png)